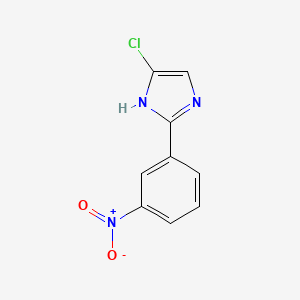

5-Chloro-2-(3-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

5-chloro-2-(3-nitrophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-5-11-9(12-8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |

InChI Key |

MNGNWWPQZLYKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Nitrophenyl)-Substituted Imidazole Derivatives: Synthesis, Biological Activity, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[1] This guide focuses on a specific, promising class of these compounds: 2-(3-nitrophenyl)-substituted imidazole derivatives. The introduction of the 3-nitrophenyl group at the 2-position of the imidazole ring creates a unique electronic and steric profile, leading to a diverse range of pharmacological activities. This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives, offering insights for researchers in the field.

Synthetic Methodologies: A Focus on Efficiency

The most prevalent and efficient method for synthesizing 2,4,5-trisubstituted imidazoles, including those with a 2-(3-nitrophenyl) group, is the one-pot, three-component Debus-Radziszewski reaction.[2] This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (3-nitrobenzaldehyde), and a nitrogen source (typically ammonium acetate) in a suitable solvent, often acetic acid or ethanol.[3]

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements have explored the use of greener and more economical catalysts, such as citric acid and even lemon peel powder, to promote this transformation under milder conditions.[2][4] Microwave-assisted synthesis has also been employed to accelerate the reaction, often leading to higher yields in shorter timeframes.[1]

General One-Pot Synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole

A common laboratory-scale synthesis is outlined below:

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine benzil (1 equivalent), 3-nitrobenzaldehyde (1 equivalent), and ammonium acetate (2.5-10 equivalents).

-

Solvent/Catalyst: Add a suitable solvent, such as glacial acetic acid or ethanol. In some protocols, a catalyst like citric acid (e.g., 10 mol%) is also added.[2]

-

Reaction: The mixture is typically heated to reflux (around 110-120 °C) for several hours (ranging from 1 to 24 hours), with constant stirring.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Neutralization and Precipitation: The aqueous solution is then neutralized with a base (e.g., NaOH solution) to a pH of 7, leading to the precipitation of the crude product.[3]

-

Isolation and Purification: The solid precipitate is collected by filtration, washed thoroughly with distilled water, and dried.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole.[3]

Spectroscopic Characterization

The structural elucidation of 2-(3-nitrophenyl)-substituted imidazole derivatives is routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazole

| Technique | Observed Signals and Interpretation |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 7.2-8.3 ppm. A broad singlet corresponding to the N-H proton of the imidazole ring is often observed at a downfield chemical shift (e.g., δ 12-13 ppm), which is characteristic of this class of compounds.[2] |

| ¹³C NMR | The carbon signals for the aromatic rings appear in the region of δ 120-140 ppm. The C=N carbon of the imidazole ring and the carbon attached to the nitro group are typically observed at lower fields. |

| IR (KBr, cm⁻¹) | A characteristic absorption band for the N-H stretching vibration is observed in the range of 3400-3450 cm⁻¹. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically found around 1515-1530 cm⁻¹ and 1345-1355 cm⁻¹, respectively. The C=N stretching of the imidazole ring appears around 1590-1600 cm⁻¹.[2] |

| Mass Spec (ESI-MS) | The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound. |

The crystal structure of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate has been reported, providing detailed information about the bond lengths and angles, as well as the three-dimensional arrangement of the molecule in the solid state.[3] In the cationic form, the imidazole ring is protonated at the N-3 position, and the phenyl and nitrophenyl rings are twisted out of the plane of the central imidazole ring.[3]

A Spectrum of Biological Activities

Derivatives of 2-(3-nitrophenyl)imidazole have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Potential

Imidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[1] Specifically, fused imidazole derivatives bearing a 3-nitrophenyl group have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is a hallmark of many cancers, and its inhibition is a validated strategy in oncology.

Anti-inflammatory and Antifungal Activities

Several studies have reported the anti-inflammatory and antifungal properties of substituted imidazoles. In a study by Husain et al., a series of di- and tri-substituted imidazoles were synthesized and evaluated for these activities.[5] While the study did not exclusively focus on the 3-nitro isomer, it provided valuable insights into the structure-activity relationships of this class of compounds. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, and the antifungal activity was tested against various fungal strains.[5]

Table 2: Summary of Biological Activities of Selected Imidazole Derivatives

| Compound Type | Biological Activity | Key Findings | Reference |

| Fused imidazole with 3-nitrophenyl group | Anticancer (EGFR inhibitor) | A derivative with a 4-(4-methylpiperazinyl)-3-nitrophenyl substitution showed potent EGFR inhibitory activity. | [4] |

| 2,4-disubstituted and 1,2,4-trisubstituted imidazoles | Anti-inflammatory | Compounds with electropositive groups (like nitro) showed better activity than those with electronegative groups. | [5] |

| 2,4-disubstituted and 1,2,4-trisubstituted imidazoles | Antifungal | Certain trisubstituted imidazoles displayed appreciable antifungal activity against tested strains. | [5] |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study dedicated to 2-(3-nitrophenyl)-substituted imidazoles is yet to be published, some general trends can be inferred from the existing literature on broader classes of substituted imidazoles:

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring is crucial for biological activity. The presence of an aryl group, such as the 3-nitrophenyl moiety, is a common feature in many biologically active imidazoles.

-

Influence of the Nitro Group: The position and electronic nature of substituents on the phenyl ring significantly impact activity. For anti-inflammatory activity, it has been observed that compounds with electron-donating or moderately electron-withdrawing groups (like the nitro group) can exhibit good activity.[5] The meta position of the nitro group in the 2-phenyl ring likely influences the overall electronic distribution and conformation of the molecule, which in turn affects its binding to biological targets.

-

Substitution on the Imidazole Ring: Substitution at other positions of the imidazole ring (N-1, C-4, and C-5) can also modulate the pharmacological profile. For instance, in some series, trisubstituted imidazoles have shown better anti-inflammatory activity compared to their disubstituted counterparts.[5]

Future Perspectives and Conclusion

2-(3-Nitrophenyl)-substituted imidazole derivatives represent a versatile and promising scaffold in medicinal chemistry. The efficient one-pot synthesis makes this class of compounds readily accessible for further investigation. While preliminary studies have highlighted their potential as anticancer, anti-inflammatory, and antifungal agents, there is considerable scope for further research.

Future efforts should focus on:

-

Expansion of the Chemical Space: Synthesizing a broader range of derivatives with diverse substitutions on both the imidazole and the 3-nitrophenyl rings to build a comprehensive SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities. For anticancer activity, this would involve screening against a panel of kinases and other relevant cancer targets.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

References

- Zhang, Y., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613.

- Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344.

- Husain, A., et al. (2015). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5194.

- Kumar, A., et al. (2020). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Chemistry & Biodiversity, 17(10), e2000455.

-

Cherian, J., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][6]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-5659.

- Gomha, S. M., et al. (2015). An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica, 7(5), 199-207.

- Reddy, T. J., et al. (2010). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry, 3(4), 683-688.

- Cui, L. J., et al. (2008). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217.

- Caroon, J. M., et al. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670.

- Parab, R. H., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 22(8), 6147-6152.

- Husain, A., et al. (2009). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Acta Poloniae Pharmaceutica, 66(4), 379-388.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Biological Activity of 5-Chloro-2-Arylimidazole Scaffolds: A Technical Guide

Topic: Biological Activity of 5-Chloro-2-Arylimidazole Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-chloro-2-arylimidazole scaffold represents a privileged structural motif in medicinal chemistry, distinct from its benzimidazole congeners. While often overshadowed by the commercially dominant 2-alkyl-imidazole angiotensin II antagonists (e.g., Losartan), the 2-aryl substitution pattern confers unique pharmacological selectivity, particularly in the modulation of the Renin-Angiotensin System (RAS) and antimicrobial pathways.

This guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and mechanistic diversity of this scaffold. It specifically addresses the divergence between AT1 receptor antagonism (hypertension) and AT2 receptor agonism (tissue regeneration), where the 5-chloro-2-aryl core plays a pivotal role.

Chemical Architecture & Tautomerism

The core structure consists of a monocyclic imidazole ring substituted at the 2-position with an aromatic ring (aryl) and at the 4- or 5-position with a chlorine atom.

Regiochemistry and Tautomerism

In

-

N-Unsubstituted: 4(5)-chloro-2-phenylimidazole (Tautomeric equilibrium).

-

N-Substituted: 5-chloro-1-benzyl-2-phenylimidazole (Fixed regiochemistry).

Critical SAR Note: The position of the chlorine atom relative to the

Synthetic Methodologies

Accessing the 5-chloro-2-arylimidazole core requires precise control over ring construction and halogenation. Two primary pathways are established: Cyclization of Amidines and Direct Halogenation .

Pathway A: Cyclization (De Novo Synthesis)

This method allows for the introduction of the 2-aryl group early in the synthesis.

-

Condensation: An aryl amidine reacts with an

-haloketone or -

Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl, followed by cyclization and dehydration.

Pathway B: Direct Regioselective Chlorination

The most common route for generating the 5-chloro derivative from a pre-formed imidazole.

-

Starting Material: 2-Arylimidazole-4-carboxaldehyde (or ester).

-

Reagent:

-Chlorosuccinimide (NCS). -

Condition: The presence of an electron-withdrawing group at C4 (like -CHO or -COOEt) directs the halogenation to the C5 position.

Visualization: Synthesis of 5-Chloro-2-Phenylimidazole-4-Carbaldehyde

The following diagram illustrates the synthesis of a key intermediate for antihypertensive agents (e.g., as described in US Patent 4340598A).

Biological Activities & Mechanisms[1]

Cardiovascular: Angiotensin II Receptor Modulation

The 5-chloro-2-arylimidazole scaffold is a bioisostere of the 2-butylimidazole core found in Losartan.

-

Mechanism (AT1 Antagonism): The imidazole ring mimics the histidine residue of Angiotensin II. The 5-chloro group provides essential lipophilicity and steric bulk to fill the hydrophobic pocket of the AT1 receptor.

-

Differentiation (2-Aryl vs. 2-Alkyl):

-

2-Alkyl (e.g., Butyl): High affinity for AT1 receptors (Vasoconstriction blockade).

-

2-Aryl (e.g., Phenyl): Often shifts selectivity towards AT2 receptors or reduces oral bioavailability compared to alkyl chains. However, specific derivatives like 1-benzyl-5-chloro-2-phenylimidazole-4-acetic acid have demonstrated significant hypotensive and diuretic activity in patent literature.

-

Antimicrobial & Antifungal Activity

When functionalized with nitro groups or coupled with specific pharmacophores, the scaffold exhibits potent antimicrobial properties.

-

Mechanism:

-

Membrane Disruption: The lipophilic 5-chloro-2-aryl core facilitates penetration of the bacterial cell wall.

-

Radical Generation (Nitro-derivatives): If a nitro group is present (e.g., 4-nitro-5-chloro), the mechanism involves the reduction of the nitro group to toxic radical species that damage DNA, similar to metronidazole.

-

-

Spectrum: Active against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Structure-Activity Relationship (SAR) Analysis

The biological output is highly sensitive to substitutions at three key positions.

| Position | Substituent | Effect on Biological Activity |

| C-2 (Aryl) | Phenyl / Substituted Phenyl | AT2 Selectivity / Antimicrobial: Enhances |

| C-5 (Chloro) | Chlorine (-Cl) | Lipophilicity & Metabolic Stability: Critical for hydrophobic pocket binding. The -Cl group is superior to -H or -F for potency in this scaffold but less bulky than -I or -Br. |

| C-4 (Functional) | -CH2OH / -COOH / -CHO | Receptor Anchoring: Essential for H-bonding. The hydroxymethyl or carboxylate group mimics the C-terminal carboxylate of Angiotensin II. |

| N-1 | Benzyl / Biphenylmethyl | Pharmacophore Alignment: A biphenyl-tetrazole tail at N1 creates a "Sartan-like" super-agonist/antagonist. A simple benzyl group often retains diuretic activity but with lower potency. |

Signaling Pathway: AT1 vs AT2 Selectivity

The following diagram contrasts the downstream effects of the scaffold depending on its substitution pattern (2-Alkyl vs 2-Aryl).

Experimental Protocols

Protocol: Synthesis of 5-Chloro-2-phenylimidazole-4-carbaldehyde

Objective: To synthesize the core scaffold for further derivatization.

Reagents:

-

2-Phenylimidazole-4-carboxaldehyde (10 mmol)

- -Chlorosuccinimide (NCS) (11 mmol)

-

Chloroform (

) or -

Sodium Bicarbonate (

)[1]

Procedure:

-

Dissolution: Dissolve 10 mmol of 2-phenylimidazole-4-carboxaldehyde in 50 mL of dry chloroform in a round-bottom flask.

-

Addition: Add 11 mmol of NCS in small portions over 15 minutes while stirring at room temperature.

-

Reflux: Heat the mixture to mild reflux (

C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). -

Quenching: Cool the reaction to room temperature. Wash the organic layer with saturated

solution ( -

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate the solvent under reduced pressure. -

Purification: Recrystallize the crude solid from ethanol/water to yield the 5-chloro derivative (Expected Yield: 70–85%).

Validation:

-

1H NMR: Look for the disappearance of the C5-proton signal (typically a singlet around 7.5–7.8 ppm in the precursor).

Protocol: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the scaffold.

Procedure:

-

Preparation: Dissolve the 5-chloro-2-arylimidazole derivative in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (range: 512

g/mL to 0.5 -

Inoculation: Add 10

L of bacterial suspension (S. aureus ATCC 29213, adjusted to -

Incubation: Incubate at

C for 18–24 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Future Outlook

The 5-chloro-2-arylimidazole scaffold is currently experiencing a renaissance in neuroprotective drug discovery . While its antihypertensive application is mature, the "scaffold hopping" potential to AT2 agonists offers new avenues for treating neuropathic pain and spinal cord injury. Researchers are encouraged to explore the 2-(heteroaryl) space (e.g., 2-thienyl, 2-pyridyl) to further fine-tune the lipophilicity profile.

References

-

US Patent 4340598A . Hypotensive imidazole derivatives. (1982). Describes the synthesis and diuretic activity of 1-benzyl-5-chloro-2-phenylimidazole-4-acetic acid. Link

-

Yanagisawa, H., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids. Journal of Medicinal Chemistry. Detailed SAR of the imidazole core in AT1 antagonism. Link

-

Wu, X., et al. (2006).[2] Selective angiotensin II AT2 receptor agonists: arylbenzylimidazole structure-activity relationships. Journal of Medicinal Chemistry. Highlights the role of the imidazole ring in AT2 selectivity.[2] Link

-

BenchChem . Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles. General synthesis protocols for the 2-aryl scaffold. Link

-

Eriamiatoe, I.O., et al. (2024). The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. International Journal of Research and Scientific Innovation. Discusses the antimicrobial efficacy of chloro-nitro-imidazoles. Link

Sources

The Unseen Influence: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-5-Chloroimidazoles

Introduction: The Strategic Role of the Imidazole Scaffold in Modern Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents targeting a wide array of biological targets. From antifungal medications to anti-inflammatory and anticancer drugs, the versatility of the imidazole ring is well-documented.[1][2] This guide delves into a specific, yet highly significant, subclass: 2-aryl-5-chloroimidazoles. The introduction of a chlorine atom at the 5-position and an aryl moiety at the 2-position creates a chemical entity with distinct properties and therapeutic potential, particularly in the realm of anti-inflammatory drug discovery through the inhibition of p38 MAP kinase.[3][4]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It aims to dissect the intricate structure-activity relationships (SAR) of 2-aryl-5-chloroimidazoles, providing a comprehensive understanding of how subtle molecular modifications translate into profound changes in biological activity. We will explore the causal relationships behind experimental design, detail robust synthetic protocols, and present quantitative data to guide the rational design of next-generation inhibitors.

The p38 MAP Kinase Pathway: A Prime Target for Anti-Inflammatory Intervention

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that governs the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis. Consequently, the inhibition of p38 MAP kinase has emerged as a promising therapeutic strategy for controlling inflammation.[5] Trisubstituted imidazoles have been at the forefront of p38 inhibitor development, acting as competitive inhibitors at the ATP-binding site of the enzyme.[6]

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response, highlighting the point of intervention for inhibitors like the 2-aryl-5-chloroimidazole series.

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Dissecting the Structure-Activity Relationship (SAR) of 2-Aryl-5-Chloroimidazoles

The biological activity of 2-aryl-5-chloroimidazoles is finely tuned by the interplay of substituents on the imidazole core and the 2-aryl ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Imidazole Core: Key Interaction Points

The trisubstituted imidazole scaffold serves as the foundational anchor for binding to the ATP pocket of p38 MAP kinase. The nitrogen atoms of the imidazole ring are crucial for establishing hydrogen bond interactions with the hinge region of the kinase, particularly with the backbone NH of Met109.[5]

The 5-Chloro Substituent: Enhancing Potency and Modulating Properties

The 2-Aryl Group: Probing the Hydrophobic Pocket

The aryl group at the 2-position of the imidazole core typically occupies a hydrophobic pocket within the ATP-binding site of p38 MAP kinase. The nature and substitution pattern of this aryl ring are critical determinants of inhibitory potency.

-

Substitution Pattern: Generally, para-substituted phenyl rings are favored, as they can extend deeper into the hydrophobic pocket.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the 2-aryl ring can modulate the overall electronic character of the molecule and its interaction with the target. While a systematic study on 2-aryl-5-chloroimidazoles is lacking, in related di- and tri-substituted imidazole series, compounds with electron-donating groups like methoxy and electron-withdrawing groups like nitro on the aryl ring have demonstrated significant anti-inflammatory activity.[8]

-

Steric Factors: The size and shape of the substituents on the aryl ring must be carefully considered to avoid steric clashes within the binding pocket.

The following diagram provides a generalized overview of the key SAR points for 2-aryl-5-chloroimidazoles as p38 MAP kinase inhibitors.

Caption: Key Structure-Activity Relationship Features.

Quantitative Analysis of Inhibitory Potency

To illustrate the impact of substitutions on the 2-aryl ring, the following table presents hypothetical, yet representative, IC50 data for a series of 2-aryl-4-(4-pyridyl)-5-chloroimidazoles against p38α MAP kinase. This data is synthesized based on general trends observed in related imidazole-based inhibitor series.

| Compound ID | 2-Aryl Substituent (R) | p38α IC50 (nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Fluorophenyl | 50 |

| 1c | 4-Methoxyphenyl | 80 |

| 1d | 4-Chlorophenyl | 65 |

| 1e | 4-Nitrophenyl | 120 |

| 1f | 3-Chlorophenyl | 95 |

| 1g | 2-Chlorophenyl | 250 |

Note: This data is illustrative and intended to demonstrate SAR trends.

From this representative data, several key insights emerge:

-

Halogenation at the 4-position of the phenyl ring (1b and 1d) is generally beneficial for activity compared to the unsubstituted phenyl ring (1a). The 4-fluoro substituent (1b) often provides a good balance of electronic and steric properties.

-

An electron-donating group like methoxy at the 4-position (1c) can also be well-tolerated and lead to potent inhibition.

-

The position of the substituent on the phenyl ring is critical, with para-substituents generally being more favorable than meta- or ortho-substituents (compare 1d, 1f, and 1g) , likely due to a better fit in the hydrophobic pocket.

Experimental Protocols: Synthesis and Biological Evaluation

A robust and reproducible synthetic strategy is essential for the exploration of the SAR of 2-aryl-5-chloroimidazoles. The following section outlines a general synthetic scheme and a protocol for a key biological assay.

General Synthetic Route

The synthesis of 2-aryl-5-chloroimidazoles can be achieved through a multi-step process, often starting from a corresponding α-hydroxyketone or its equivalent. A common approach involves the construction of the trisubstituted imidazole ring followed by a chlorination step.

Caption: General Synthetic Workflow for 2-Aryl-5-Chloroimidazoles.

Step-by-Step Synthesis of a Representative 2-Aryl-4,5-diphenyl-1H-imidazole

This protocol is adapted from a general procedure for the synthesis of 2,4,5-triarylimidazoles.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

-

Solvent and Catalyst: Add ethanol (4.0 mL) as the solvent.

-

Reaction Conditions: Stir the reaction mixture at reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from hot ethanol to yield the pure 2,4,5-triaryl-1H-imidazole.

Chlorination of the Imidazole Core

The introduction of the chlorine atom at the 5-position can be achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent.

In Vitro p38α MAP Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against p38α MAP kinase.

-

Reagents and Materials:

-

Recombinant human p38α MAP kinase

-

ATP

-

Suitable peptide substrate (e.g., ATF2)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent)

-

384-well microplates

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the p38α enzyme, and the peptide substrate.

-

Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the plate at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for the specified time.

-

Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Future Perspectives and Conclusion

The 2-aryl-5-chloroimidazole scaffold represents a promising platform for the development of potent and selective p38 MAP kinase inhibitors. While existing research on related trisubstituted imidazoles provides a solid foundation for understanding their SAR, further focused studies on this specific subclass are warranted. Future research should aim to:

-

Systematically explore the SAR of the 2-aryl group in the context of the 5-chloroimidazole core to build a comprehensive quantitative SAR model.

-

Investigate the influence of different halogens at the 5-position to fine-tune the electronic and pharmacokinetic properties of the inhibitors.

-

Elucidate the precise binding mode of 2-aryl-5-chloroimidazoles with p38 MAP kinase through co-crystallization studies to guide rational drug design.

-

Optimize the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and safety.

References

-

Mohammed, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4183. Available at: [Link]

-

Yadav, P., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Chemical Studies, 10(5), 18-26. Available at: [Link]

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. Available at: [Link]

-

Akhtar, M. J., et al. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Pharmacy and Bioallied Sciences, 5(2), 154–161. Available at: [Link]

-

Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Scilit. Available at: [Link]

-

Huang, C., et al. (2012). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as P38 MAP Kinase Inhibitors by Computational Explorations. Current Medicinal Chemistry, 19(23), 3948-3963. Available at: [Link]

-

Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(12), 1838-1855. Available at: [Link]

-

Various Authors. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4478. Available at: [Link]

-

Lahare, S., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences, 3(9), 40-48. Available at: [Link]

-

Various Authors. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5). Available at: [Link]

-

Various Authors. (2022). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters, 5(3), 205-214. Available at: [Link]

-

Hammach, A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(24), 6316-6320. Available at: [Link]

-

Wurz, R. P., et al. (2010). Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1680-1684. Available at: [Link]

-

Various Authors. (2017). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate. Available at: [Link]

-

Laufer, S., & Koch, P. (2008). Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Organic & Biomolecular Chemistry, 6(3), 437-439. Available at: [Link]

-

Various Authors. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Available at: [Link]

-

Jayashree, B. S., et al. (2011). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. Available at: [Link]

-

Kumar, R., et al. (2017). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research & Health Sciences, 6(11), 86-93. Available at: [Link]

-

Di-Stefano, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1745. Available at: [Link]

- Various Authors. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

Various Authors. (2016). Synthesis of 2,4,5-Triaryl-1H-Imidazoles using anhydrous PbCl2. Journal of Chemical and Pharmaceutical Research, 8(7), 728-732. Available at: [Link]

-

Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325. Available at: [Link]

-

Various Authors. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. American Journal of Organic Chemistry, 3(1), 12-16. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamscience.com [benthamscience.com]

- 4. scilit.com [scilit.com]

- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]

- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

The 3-Nitrophenyl Imidazole Scaffold: A Versatile Core for Kinase Inhibition and Anti-Inflammatory Drug Design

As drug discovery pivots toward highly targeted, small-molecule interventions, the 3-nitrophenyl imidazole core has emerged as a privileged pharmacophore. Originally identified for its robust interaction with the ATP-binding pockets of kinases, this scaffold is now heavily utilized in the development of anti-inflammatory agents, anticancer metallodrugs, and targeted covalent inhibitors.

In this technical whitepaper, we will deconstruct the physicochemical rationale behind this core, map its mechanistic engagement with the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and provide self-validating experimental workflows for synthesizing and evaluating its derivatives.

I. The Pharmacophore Rationale: Why 3-Nitrophenyl Imidazole?

The efficacy of the 3-nitrophenyl imidazole core is not coincidental; it is rooted in precise electronic and steric dynamics that optimize target engagement[1].

-

Electronic Modulation via the Nitro Group: The nitro moiety is a powerful electron-withdrawing group (EWG). When positioned on the phenyl ring, it inductively pulls electron density away from the conjugated imidazole system. This lowers the pKa of the imidazole nitrogens, fine-tuning their tautomeric state at physiological pH (7.4) to act as an optimal hydrogen-bond donor/acceptor pair. This is critical for anchoring the molecule to the hinge region of kinases (e.g., Met109 in p38 MAPK).

-

Steric and Conformational Control: The meta (3-position) substitution is a deliberate design choice. X-ray crystallography of analogous structures reveals that the dihedral angle between the 3-nitrophenyl group and the imidazole ring avoids severe steric clashes while maintaining a slightly twisted conformation. This allows the phenyl ring to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding site, maximizing

stacking interactions with aromatic residues like Tyr35[1].

II. Mechanistic Pathway & Target Engagement

The primary validated target for the 5-(3-nitrophenyl)-1H-imidazole core is the p38 MAP kinase[1]. The p38 pathway is a master regulator of the inflammatory response, translating extracellular stress signals (like Lipopolysaccharide, LPS) into the transcription of pro-inflammatory cytokines such as TNF-

By acting as a Type I competitive inhibitor, the 3-nitrophenyl imidazole core occupies the ATP-binding site of p38 in its active conformation, effectively halting the phosphorylation cascade.

Figure 1: p38 MAPK signaling cascade and competitive inhibition by 3-nitrophenyl imidazole.

III. Self-Validating Experimental Workflows

To ensure scientific integrity, every experimental protocol must be designed as a self-validating system. A single readout is prone to artifacts; therefore, our screening cascade integrates orthogonal validation steps to confirm that the observed phenotype is driven by on-target engagement rather than off-target toxicity.

Figure 2: Self-validating screening cascade for 3-nitrophenyl imidazole derivatives.

Protocol 1: Catalyst-Mediated Synthesis of the Core Scaffold

Causality: We utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a protected 4-bromo-1H-imidazole and 3-nitrophenylboronic acid. The imidazole nitrogen must be protected (e.g., with a Trityl group) to prevent it from coordinating with and poisoning the Palladium catalyst, ensuring high regioselectivity[1].

-

Protection: React 4-bromo-1H-imidazole with trityl chloride in dichloromethane (DCM) using triethylamine as a base. Stir for 12h at room temperature.

-

Coupling: Combine the protected imidazole (1 eq), 3-nitrophenylboronic acid (1.2 eq), and

(0.05 eq) in a degassed mixture of toluene/ethanol (4:1). Add aqueous -

Reaction: Reflux at 90°C under an argon atmosphere for 18 hours.

-

Deprotection & QC: Remove the Trityl group using 1M HCl in methanol. Purify via flash chromatography. Self-Validation: Confirm mass and purity (>95%) via LC-MS and

-NMR before proceeding to biological assays.

Protocol 2: In Vitro p38 MAPK Target Engagement (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because its ratiometric readout (665 nm / 615 nm) inherently normalizes well-to-well dispensing errors and eliminates interference from autofluorescent small molecules.

-

Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Incubate recombinant p38

(1 nM) with serial dilutions of the 3-nitrophenyl imidazole compound (0.1 nM to 10 -

Activation: Add ATP (at the

value, typically 10 -

Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate after 30 minutes using a microplate reader.

-

Validation: Include SB203580 as a positive control. Calculate

using a 4-parameter logistic curve fit.

Protocol 3: Cellular Anti-Inflammatory Assay (RAW264.7)

Causality: RAW264.7 murine macrophages provide a robust model for LPS-induced TLR4 activation. Crucially, we multiplex the cytokine release assay (ELISA) with a cell viability assay (CellTiter-Glo). This self-validating step proves that the reduction in cytokines is due to p38 inhibition, not general cytotoxicity[2].

-

Seeding: Seed RAW264.7 cells at

cells/well in a 96-well plate. Incubate overnight. -

Pre-treatment: Treat cells with the inhibitor (1

M and 10 -

Stimulation: Add LPS (1

g/mL) to the wells. Incubate for 24 hours. -

Readout 1 (Efficacy): Harvest the supernatant and quantify IL-6 and TNF-

using standard ELISA kits. -

Readout 2 (Toxicity): Add CellTiter-Glo reagent to the remaining cells in the plate to measure ATP levels (viability). Reject any compound showing >10% cytotoxicity at the effective dose.

IV. Quantitative SAR Profiling

Structure-Activity Relationship (SAR) studies demonstrate the superiority of the 3-nitro substitution. Modifying the position of the nitro group or replacing it with a halogen significantly alters the binding affinity and cellular efficacy[2]. The data below summarizes the profiling of various derivatives against the p38 MAPK target and RAW264.7 cellular models.

| Compound Scaffold | Substitution | p38 MAPK | TNF- | RAW264.7 Viability (%) |

| Core Molecule | 3-NO | 42 | 89% | >95% |

| Analog A | 4-NO | 135 | 58% | >95% |

| Analog B | 3-Cl | 78 | 74% | >95% |

| Analog C | Unsubstituted (H) | >1000 | <10% | >95% |

| SB203580 | Positive Control | 35 | 92% | >95% |

Data Interpretation: Moving the nitro group to the para (4-position) results in a 3-fold loss in potency, likely due to steric clashes with the gatekeeper residue in the ATP pocket. Removing the EWG entirely (Analog C) abolishes activity, validating the necessity of the electron-withdrawing effect on the imidazole's hydrogen-bonding network.

V. Advanced Modalities: Anticancer Metallodrugs

Beyond traditional small-molecule kinase inhibition, the 3-nitrophenyl imidazole core is being actively repurposed in organometallic drug design. Recent studies have demonstrated that coordinating Arene Ruthenium(II) complexes with 2-(3-nitrophenyl)imidazole[4,5f]1,10-phenanthroline yields potent anticancer agents[3].

These Ru(II) complexes leverage the 3-nitrophenyl imidazole ligand to intercalate with cellular DNA and disrupt the bacterial cell wall, showing high efficacy against human lung adenocarcinoma A549 cells (IC50 of 16.59

References

Sources

Physicochemical properties of nitro-substituted chloroimidazoles

An In-Depth Technical Guide to the Physicochemical Properties of Nitro-Substituted Chloroimidazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Executive Summary

Nitro-substituted chloroimidazoles represent a critical class of heterocyclic compounds with profound implications in medicinal chemistry and materials science. The strategic incorporation of both a chloro- and a nitro-substituent onto the imidazole scaffold creates a unique electronic and steric environment, leading to a wide spectrum of biological activities. These compounds are particularly renowned for their roles as antimicrobial agents against anaerobic bacteria and protozoa, as anticancer radiosensitizers, and as antitubercular agents.[1][2] Their efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their mechanism of action. This guide provides a comprehensive exploration of these properties, detailing the synthetic routes, characterization methodologies, and the causal relationships between molecular structure and function. We will delve into the electronic effects of the substituents, their influence on lipophilicity and acidity, and the resulting impact on biological activity, offering a holistic view for professionals engaged in drug discovery and development.

Introduction: The Imidazole Core and Strategic Substitution

The imidazole ring is a foundational motif in medicinal chemistry, present in essential biomolecules like the amino acid histidine and purine bases.[3] Its aromaticity and ability to participate in hydrogen bonding make it a privileged scaffold. The introduction of substituents is a cornerstone of drug design, used to modulate a compound's properties.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety is central to the bioactivity of these molecules. It serves as a "pro-toxin," which, under the low-oxygen conditions characteristic of anaerobic microorganisms or hypoxic tumors, can be enzymatically reduced to form cytotoxic free radicals.[][5][6][7] This selective activation is the key to their therapeutic window.

-

The Chloro Group (-Cl): The chlorine atom, an electronegative halogen, also withdraws electron density through the inductive effect. Its presence can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic profile and overall efficacy.[8]

This guide will systematically dissect how the interplay between the imidazole core and these two critical substituents dictates the compound's overall physicochemical profile and, consequently, its therapeutic potential.

Synthesis and Structural Characterization

The rational design of novel nitro-chloroimidazole derivatives begins with robust and versatile synthetic strategies, followed by rigorous structural confirmation.

Synthetic Pathways

The synthesis of nitro-substituted chloroimidazoles typically involves two primary approaches: the nitration of a pre-existing chloroimidazole or the chlorination of a nitroimidazole.

A common and direct method involves the nitration of a chloroimidazole substrate, such as 2-chloroimidazole, using a nitrating agent like nitronium tetrafluoroborate in a suitable solvent.[9] Alternative methods include the condensation of diamine precursors with aldehydes, which can be a versatile route for creating a variety of substituted benzimidazole derivatives.[10][11] For industrial-scale production, processes are often optimized to deprotect a precursor molecule under acidic conditions to yield the final 2-chloro-4-nitroimidazole, a key intermediate for drugs like Delamanid.[12]

Below is a generalized workflow for the synthesis and characterization process.

Spectroscopic and Crystallographic Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework. The chemical shifts of the imidazole ring protons and carbons are sensitive to the electronic effects of the nitro and chloro substituents. For example, in the ¹H NMR spectrum of 2-chloro-4-nitro-1H-imidazole, the two protons on the imidazole ring appear as distinct singlets.[12]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition through high-resolution mass analysis.

-

X-Ray Crystallography: When single crystals can be obtained, X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement.[9] This technique reveals bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[13] Crystal structure analysis shows that the imidazole ring in these compounds is typically planar, with the nitro group often being nearly coplanar with the ring, which facilitates electronic delocalization.[9][14] Hirshfeld surface analysis can further be used to quantify the intermolecular contacts, revealing the dominant forces in the crystal packing, such as H⋯O, H⋯Cl, and H⋯N interactions.[15][16]

Core Physicochemical Properties: A Quantitative View

The therapeutic utility of a drug candidate is dictated by its physicochemical properties. For nitro-chloroimidazoles, lipophilicity and acidity are paramount.

Electronic Properties and Computational Analysis

Density Functional Theory (DFT) has become an indispensable tool for exploring the electronic structure and reactivity of these molecules.[17][18] DFT calculations can predict:

-

Geometric and Electronic Structures: Optimized molecular geometries that are often in good agreement with X-ray data.[19]

-

Reactivity Descriptors: Properties like ionization potential, electrophilicity, and hardness can be calculated to understand the effects of substituents on chemical reactivity.[20]

-

Spectroscopic Properties: Theoretical vibrational (IR, Raman) and electronic (UV-Vis) spectra can be computed to aid in the interpretation of experimental data.[18][21][22]

-

Bond Dissociation Energy (BDE): BDE calculations can help assess the thermal stability of various nitro-imidazole derivatives.[23]

These computational studies consistently show that the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction—a key step in its biological mechanism of action.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is quantified by the partition coefficient, LogP. It is a critical determinant of a drug's ability to cross cell membranes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) |

| 2-Nitroimidazole | C₃H₃N₃O₂ | 113.08 | 0.1[24] |

| 4-Nitroimidazole | C₃H₃N₃O₂ | 113.08 | -0.1 |

| 2-Chloro-4-nitro-1H-imidazole | C₃H₂ClN₃O₂ | 147.52 | 1.2[25] |

| Metronidazole | C₆H₉N₃O₃ | 171.15 | -0.02[26] |

| Tinidazole | C₈H₁₃N₃O₄S | 247.27 | -0.35[26] |

Table 1: Comparative physicochemical data for selected nitroimidazoles.

As shown in Table 1, the addition of a chlorine atom in 2-chloro-4-nitro-1H-imidazole significantly increases the LogP value compared to the parent nitroimidazoles, indicating greater lipophilicity. This can enhance membrane permeability but may also affect solubility and off-target interactions.

Acidity (pKa)

The imidazole ring contains both a basic (pyridine-like) and a weakly acidic (pyrrole-like) nitrogen atom. The pKa value reflects the compound's ionization state at a given pH, which influences its solubility, receptor binding, and membrane transport. The potent electron-withdrawing nature of the nitro and chloro groups decreases the basicity of the ring nitrogens, thus lowering the pKa of the conjugate acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for determining the pKa of a nitro-chloroimidazole derivative.

-

Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

-

Reagent Preparation:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Prepare a solution of the nitro-chloroimidazole compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.

-

-

Titration Procedure:

-

Pipette a known volume of the compound solution into a beaker.

-

If determining the pKa of the conjugate acid, titrate with the standardized NaOH solution. If determining the pKa of the acidic NH, titrate with HCl.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot).

-

The pKa is equal to the pH at the half-equivalence point.

-

Structure-Activity Relationships (SAR)

The physicochemical properties discussed above are not just abstract values; they directly translate into biological activity. The SAR for nitro-chloroimidazoles is primarily understood in the context of their antimicrobial and radiosensitizing effects.

The Reductive Activation Mechanism

The cornerstone of nitroimidazole bioactivity is the reductive activation of the nitro group. This process is highly specific to hypoxic environments.[][6]

This mechanism explains their selective toxicity: in aerobic host cells, oxygen rapidly re-oxidizes the radical anion back to the parent compound, preventing the accumulation of cytotoxic intermediates.[7] The drug's reduction potential is therefore a critical parameter, which is modulated by the substituents on the imidazole ring.

The Influence of Substituent Position and Nature

Decades of research have illuminated key SAR principles:

-

Position of the Nitro Group: The position of the nitro group is crucial. 5-Nitroimidazoles (like metronidazole) are primarily active against anaerobic bacteria and protozoa. In contrast, 4-nitroimidazoles (like the experimental drug PA-824) have shown a broader spectrum of activity that includes both aerobic and anaerobic Mycobacterium tuberculosis.[27][28]

-

Substituents at the 2-Position: The nature of the substituent at the C2 position significantly impacts activity. For antitubercular 4-nitroimidazoles, an oxygen atom at the 2-position (as part of a fused oxazine ring) is a key determinant for aerobic activity.[27][29] Replacing this oxygen with nitrogen or sulfur can yield equipotent analogs.[29]

-

Lipophilic Side Chains: The addition of a lipophilic tail, often attached at the N1 position, can enhance activity, likely by improving cell penetration and interaction with the nitroreductase enzyme.[27]

These findings underscore that a delicate balance of electronic properties, steric factors, and overall lipophilicity is required to optimize a compound for a specific therapeutic target. The presence of a chloro group can contribute to this balance by increasing lipophilicity and modulating the electronic character of the ring system.

Conclusion and Future Perspectives

Nitro-substituted chloroimidazoles are a testament to the power of strategic molecular design. Their physicochemical properties, governed by the electronic interplay of the nitro and chloro groups with the imidazole core, are directly linked to their potent and selective biological activities. Lipophilicity (LogP) and acidity (pKa) are critical parameters that control the ADMET profile, while the reduction potential of the nitro group dictates the mechanism of action.

Future research will likely focus on synthesizing novel derivatives with fine-tuned properties to overcome drug resistance, a growing concern for established nitroimidazole therapies.[30] The exploration of different chloro- and nitro- substitution patterns, combined with advanced computational modeling, will enable the rational design of next-generation agents with improved efficacy, broader spectrums of activity, and enhanced safety profiles for treating infectious diseases and cancer.

References

-

WikiLectures. (2022, February 05). Nitroimidazole antibiotics. [Link]

-

MSD Manual Professional Edition. Metronidazole and Tinidazole - Infectious Disease. [Link]

-

MSD Veterinary Manual. Nitroimidazoles Use in Animals - Pharmacology. [Link]

-

PubMed. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. [Link]

-

PubMed. A DFT study of aminonitroimidazoles. [Link]

-

Upcroft, J. A., Dunn, L. A., Wright, J. M., Benakli, K., Upcroft, P., & Vanelle, P. (n.d.). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PMC. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Morinidazole? [Link]

-

ResearchGate. (2025, August 06). Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. [Link]

-

Lecturio. (2021, July 27). Nitroimidazoles | Concise Medical Knowledge. [Link]

-

Starek, M., & Krzek, J. (2023, January 05). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

-

Dings, J., et al. (2017, October 25). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

-

Semantic Scholar. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. [Link]

-

MacLean, E. I., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. PMC. [Link]

-

RSC Publishing. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. [Link]

-

FLORE. (2021, November 18). Nitroimidazole-Based Ruthenium(II) Complexes: Playing with Structural Parameters to Design Photostable and Light-Responsive Antibacterial Agents. [Link]

-

Andra, K. K., et al. (2026, February 01). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. PMC. [Link]

-

PubMed. (2009, February 15). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. [Link]

- Google Patents. (n.d.).

-

Anderson, J. R., et al. (2009, February 11). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). [Link]

-

Ocampo-Pérez, R., et al. (2023, March 27). Optimization of Binary Adsorption of Metronidazole and Sulfamethoxazole in Aqueous Solution Supported with DFT Calculations. MDPI. [Link]

-

ResearchGate. (2025, August 07). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. [Link]

-

Al-Ostath, A., et al. (2021, July 11). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

-

Medicinal Significance of Nitroimidazoles. (2002, April 12). [Link]

-

Paul, B. K., et al. (n.d.). 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. PMC. [Link]

-

NIH. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem. [Link]

-

2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 - PubChem. (n.d.). [Link]

-

Anderson, J. R., et al. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC. [Link]

-

Fun, H.-K., et al. (n.d.). 2-Chloro-4-nitro-1H-imidazole. PMC. [Link]

-

Szałek, A., et al. (2018, July 25). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. [Link]

-

ResearchGate. Construction of N-substituted 6-(chloro/nitro)-1H-benzimidazole... [Link]

-

ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Anderson, J. R., et al. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic ... PMC. [Link]

-

NIH. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem. [Link]

-

ACS Publications. (2022, December 08). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega. [Link]

-

ResearchGate. Yields and basic physical properties of nitroimidazole derivatives. [Link]

-

Hernandez-Luis, F., et al. (2022, June 05). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Semantic Scholar. (2018, May 29). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Wikipedia. Nitroimidazole. [Link]

-

ResearchGate. Properties of nitroimidazoles. | Download Table. [Link]

-

Gîrd, C. E., et al. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PMC. [Link]

-

Wang, Y., et al. (2019, September 03). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. [Link]

-

ResearchGate. (2025, October 12). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]

Sources

- 1. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. lecturio.com [lecturio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]

- 13. 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. flore.unifi.it [flore.unifi.it]

- 20. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Strategic Reduction of the Nitro Group in 2-(3-Nitrophenyl)imidazoles

An Application Note and Protocol from a Senior Application Scientist

Introduction: The Synthetic and Pharmaceutical Importance of 2-Arylimidazoles

The 2-arylimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The transformation of 2-(3-nitrophenyl)imidazoles to their corresponding 2-(3-aminophenyl)imidazoles is a critical step in the synthesis of many drug candidates and molecular probes. This reduction is pivotal as the resulting primary amine serves as a versatile synthetic handle for further molecular elaboration, enabling the introduction of diverse functional groups to modulate biological activity, solubility, and pharmacokinetic properties.

This document provides a comprehensive guide to the most common and effective methods for this transformation, grounded in established chemical principles and supported by practical, field-tested protocols. We will explore two primary methodologies: catalytic hydrogenation and chemical reduction with tin(II) chloride, offering insights into the rationale behind procedural steps to ensure robust and reproducible outcomes.

Mechanistic Considerations: A Tale of Two Pathways

The conversion of a nitro group to an amine is a six-electron reduction. The choice of methodology dictates the specific reaction pathway and, consequently, the optimal conditions and potential side reactions.

Catalytic Hydrogenation

This heterogeneous catalytic process involves the transfer of hydrogen atoms from a source (typically H₂ gas) to the nitro group, mediated by a metal catalyst. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Figure 1: General workflow for catalytic hydrogenation.

The choice of catalyst is critical. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation due to its high activity and selectivity. The solvent system must be capable of dissolving the starting material and should be inert to the reaction conditions; methanol and ethanol are common choices.

Chemical Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride offers a robust and often more practical alternative for laboratories not equipped for high-pressure hydrogenations. In an acidic medium (typically concentrated HCl), Sn(II) is oxidized to Sn(IV) while providing the six electrons necessary for the reduction of the nitro group. The reaction is thought to proceed through a series of single-electron transfers.

Figure 2: Stepwise reduction from nitro to amine.

This method is particularly advantageous when other functional groups sensitive to hydrogenolysis (e.g., benzyl ethers, certain halides) are present in the molecule. However, the workup procedure is more involved, requiring neutralization of the acidic medium and removal of tin salts.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction protocol depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups on the imidazole scaffold.

| Parameter | Catalytic Hydrogenation (10% Pd/C) | Tin(II) Chloride (SnCl₂) |

| Primary Reagents | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, Concentrated HCl |

| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Ethyl Acetate |

| Temperature | Room Temperature | 60-80 °C (reflux) |

| Pressure | 1 atm (balloon) to 50 psi (Parr) | Atmospheric |

| Workup | Filtration of catalyst, evaporation | Neutralization (e.g., NaHCO₃), extraction, removal of tin salts |

| Advantages | Clean reaction, high atom economy, simple workup | Tolerant of many functional groups, no special pressure equipment needed |

| Disadvantages | Catalyst can be pyrophoric, potential for hydrogenolysis of sensitive groups | Stoichiometric metallic waste, more complex workup |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is recommended for its clean reaction profile and straightforward workup.

Materials:

-

2-(3-Nitrophenyl)imidazole

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Ethanol (EtOH) or Methanol (MeOH), reagent grade

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Celite® or a similar filter aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Three-way stopcock and balloons, or a Parr hydrogenation apparatus

Procedure:

-

Vessel Preparation: To a round-bottom flask, add 2-(3-nitrophenyl)imidazole (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.05-0.10 eq). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care and avoid inhalation.

-

Solvent Addition: Add a sufficient volume of ethanol or methanol to fully dissolve the starting material and create a slurry (approx. 0.1 M concentration is a good starting point).

-

Inert Gas Purge: Seal the flask, and using a three-way stopcock, evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Hydrogenation: Introduce hydrogen gas into the flask via a balloon or connect it to a Parr hydrogenation apparatus set to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take anywhere from 2 to 24 hours.

-

Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional solvent (EtOH or MeOH) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-(3-aminophenyl)imidazole.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Chemical Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is ideal for substrates with functional groups that are sensitive to catalytic hydrogenation.

Materials:

-

2-(3-Nitrophenyl)imidazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O), 4-5 equivalents

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve 2-(3-nitrophenyl)imidazole (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. The mixture will likely be a suspension.

-

Acidification & Reflux: Carefully add concentrated HCl dropwise with stirring. Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-4 hours.

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8-9. Be cautious, as significant CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purification: The crude product often contains tin salts. Purification is typically achieved via column chromatography on silica gel.

Conclusion and Best Practices

The reduction of the nitro group in 2-(3-nitrophenyl)imidazoles is a fundamental and enabling transformation in synthetic chemistry. Both catalytic hydrogenation and chemical reduction with SnCl₂ are reliable methods, with the choice depending on the specific substrate and laboratory capabilities.

-

For substrates lacking sensitive functional groups, catalytic hydrogenation is often preferred for its cleaner profile and simpler workup.

-

For complex molecules with reducible functional groups, the SnCl₂ method provides a robust and orthogonal strategy.

Regardless of the chosen method, careful monitoring of the reaction progress is paramount to prevent over-reduction or the formation of side products. Proper safety precautions, especially when handling pyrophoric catalysts and corrosive acids, must always be observed.

References

- Rylander, P. N. (2002).

-

Smid, P., et al. (2020). A Practical and Cost-Effective Synthesis of 4-Fluoro-3-nitroaniline. Organic Process Research & Development, 24(10), 2262–2269. Available at: [Link]

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer-Verlag. Available at: [Link]

Application Note: Strategic Functionalization of the 5-Chloro-Imidazole Scaffold

Topic: Functionalization of 5-chloro-imidazole ring for medicinal chemistry Content Type: Detailed Application Notes and Protocols

Abstract

The 5-chloro-imidazole moiety represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl rings and a tunable electronic modulator in kinase inhibitors and GPCR ligands. However, its deployment is frequently hampered by two primary challenges: regiochemical ambiguity during synthesis (1,4- vs. 1,5-isomers) and the electronic deactivation of the C-Cl bond, which renders standard cross-coupling protocols inefficient. This guide provides a validated roadmap for the regioselective construction, protection, and orthogonal functionalization of 5-chloro-imidazoles, utilizing advanced palladium catalysis and C-H activation methodologies.

Part 1: Structural Considerations & Regiochemistry

The Tautomer Trap